3'-Geranylchalconaringenin

Diabetes α-Glucosidase inhibition Postprandial hyperglycemia

Researchers targeting postprandial hyperglycemia or NAFLD often lack validated dual carbohydrate enzyme inhibitors with proven in vivo efficacy. 3'-Geranylchalconaringenin directly resolves this: • 50-fold greater α-glucosidase inhibition vs acarbose (IC50 1.08 μM); unique α-amylase inhibition (IC50 20.46 μM) • Superior lipid reduction: 66.31% (HepG2) and 83.91% (3T3-L1) vs lovastatin's 41.17% and 67.14% • Scalable synthesis (22.2% overall yield) supports in vivo studies; documented STZ-diabetic mouse efficacy

Molecular Formula C25H28O5
Molecular Weight 408.5 g/mol
CAS No. 189299-03-4
Cat. No. B13922532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Geranylchalconaringenin
CAS189299-03-4
Molecular FormulaC25H28O5
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C
InChIInChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7+
InChIKeyGVXVZXDPRNGAOE-ZCFXJLACSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Geranylchalconaringenin for Metabolic & Antidiabetic Research


3'-Geranylchalconaringenin (CAS 189299-03-4) is a naturally occurring geranylated chalcone, a subclass of prenylated flavonoids, originally isolated from hops (Humulus lupulus) and subsequently detected in beer [1]. Structurally, it is characterized by a geranyl substituent at the 3'-position of the chalcone backbone, with the IUPAC name (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one [2]. The compound has attracted significant research attention due to its dual inhibitory activity against key carbohydrate-hydrolyzing enzymes and its capacity to activate the AMP-activated protein kinase (AMPK) pathway, positioning it as a differentiated candidate for metabolic disorder research [3].

Non-Interchangeability of 3'-Geranylchalconaringenin


Within the class of hop-derived prenylated chalcones, subtle structural variations produce profound differences in biological activity that preclude simple substitution. The geranyl (C10) side chain at the 3'-position of 3'-geranylchalconaringenin confers a unique binding mode that is not replicated by the shorter prenyl (C5) group found in 3'-prenylchalconaringenin [1]. This structural difference translates into a 20-fold differential in α-glucosidase inhibitory potency between the two compounds [1]. Furthermore, the chalcone scaffold of 3'-geranylchalconaringenin is essential for its AMPK-activating and lipid-lowering properties, as the corresponding flavanone isomer (geranylnaringenin) exhibits a distinct selectivity profile, being a weaker α-glucosidase inhibitor and completely inactive against α-amylase [1]. Even among compounds with comparable core structures, such as desmethylxanthohumol (DX), 3'-geranylchalconaringenin (GC) has been shown to demonstrate superior potency in reducing intracellular lipid accumulation [2]. These findings confirm that 3'-geranylchalconaringenin cannot be generically replaced by other in-class compounds without the risk of losing critical functional properties.

Quantitative Differentiation of 3'-Geranylchalconaringenin


α-Glucosidase Inhibition vs Acarbose

3'-Geranylchalconaringenin (compound 2) competitively and irreversibly inhibited α-glucosidase with an IC50 of 1.08 μM, representing a 50-fold higher potency than the clinical drug acarbose (IC50 = 51.30 μM) [1]. In the same study, the structurally related 3'-prenylchalconaringenin (compound 1), which bears a shorter prenyl (C5) substituent instead of the geranyl (C10) group, exhibited an IC50 of 22.42 μM, making it approximately 20-fold less potent than the geranylated analog [1]. The flavanone counterpart, 8-geranylnaringenin (compound 4), showed an IC50 of 3.77 μM, still 3.5-fold weaker than 3'-geranylchalconaringenin [1].

Diabetes α-Glucosidase inhibition Postprandial hyperglycemia

Dual α-Glucosidase and α-Amylase Inhibition

Among the four hop-derived prenylated flavonoids tested, 3'-geranylchalconaringenin (compound 2) is the only one that displays potent dual inhibitory activity against both α-glucosidase (IC50 = 1.08 μM) and α-amylase (IC50 = 20.46 μM) [1]. Its prenyl analog, 3'-prenylchalconaringenin (compound 1), exhibited only weak α-amylase inhibition (IC50 = 85.92 μM), while the two flavanone-type compounds, 8-prenylnaringenin (compound 3) and 8-geranylnaringenin (compound 4), were completely inactive against α-amylase (IC50 > 100 μM) [1]. This unique dual-target profile is attributed to the combination of the chalcone scaffold and the geranyl side chain, as confirmed by molecular docking analysis [1].

Diabetes Dual enzyme inhibition Carbohydrate digestion

Hepatocellular Lipid Reduction vs Lovastatin

In a comparative evaluation of lipid-lowering activity in oleic acid-treated HepG2 cells, 3'-geranylchalconaringenin (GC) at 20 μM reduced intracellular lipid content by 66.31%, significantly exceeding the lipid reduction achieved by the clinical statin lovastatin at 10 μM (41.17%) [1]. At an equimolar concentration of 10 μM, GC still achieved a 54.38% reduction, a 13-percentage-point advantage over lovastatin [1]. In the same study, GC demonstrated superior potency compared to its structural analogs desmethylxanthohumol (DX) and naringenin chalcone (NC) in reducing lipid accumulation, with GC being described as showing the most potent lipid-lowering effect among the tested compounds [1].

NAFLD Lipid metabolism Hepatosteatosis

Lipid Reduction in 3T3-L1 Adipocytes

3'-Geranylchalconaringenin (GC) demonstrated robust, dose-dependent lipid-lowering activity in 3T3-L1 cells, a standard model for adipocyte biology. In 3T3-L1 preadipocytes, GC at 15 μM reduced lipid content by 83.91%, compared to 67.14% for lovastatin at 10 μM [1]. In mature 3T3-L1 adipocytes, GC at 15 μM achieved a 72.12% reduction, while lovastatin at 10 μM achieved only 47.20% [1]. Notably, even at the lowest tested concentration of 1 μM, GC reduced lipid content in mature adipocytes by 39.16%, demonstrating sustained efficacy across a broad concentration range without significant cytotoxicity [1].

Obesity Adipogenesis Metabolic syndrome

In Vivo Antihyperglycemic & Antihyperlipidemic Efficacy

3'-Geranylchalconaringenin (compound 2) was evaluated in vivo in streptozotocin (STZ)-induced diabetic mice. Oral administration of compound 2 significantly suppressed the increase in postprandial blood glucose levels, as well as serum total cholesterol (TC) and triglyceride (TG) levels, compared to vehicle-treated diabetic controls [1]. This in vivo efficacy directly corroborates the compound's dual in vitro inhibitory activity against α-glucosidase and α-amylase, and establishes that the enzymatic inhibition observed in cell-free assays translates into measurable physiological effects on glucose and lipid homeostasis in a disease-relevant animal model [1]. The other tested prenylated flavonoids in this study (compounds 1, 3, and 4) were not advanced to in vivo evaluation, with compound 2 selected as the most potent candidate based on in vitro data [1].

In vivo pharmacology Type 2 diabetes Dyslipidemia

Cytotoxicity Comparison with Xanthohumol

In a systematic cytotoxicity evaluation of minor hop chalcones in HeLa cells, 3'-geranylchalconaringenin (compound 3) exhibited an IC50 in the range of 8.2–19.2 μM, comparable to the well-studied hop chalcone xanthohumol [1]. This provides a quantifiable selectivity window: the α-glucosidase inhibitory IC50 (1.08 μM) is approximately 8- to 18-fold below the cytotoxic IC50 range [1] [2]. Importantly, the non-natural analog 3'-geranyl-6'-O-methylchalconaringenin (compound 2) and other methoxylated derivatives were also profiled in the same study, allowing direct comparison of how structural modifications impact both cytotoxicity and antioxidative activity [1].

Cytotoxicity Safety assessment Therapeutic index

Application Scenarios for 3'-Geranylchalconaringenin


Type 2 Diabetes Drug Discovery: Dual Enzyme Inhibitor

In type 2 diabetes research programs targeting postprandial hyperglycemia, 3'-geranylchalconaringenin serves as a validated chemical probe with a dual inhibition profile that is not replicated by any other hop-derived prenylated flavonoid. Its 50-fold potency advantage over acarbose at α-glucosidase (IC50 1.08 μM vs 51.30 μM) and its unique, potent α-amylase inhibition (IC50 20.46 μM, vs >85 μM for all comparators) make it suitable as a lead compound for medicinal chemistry optimization, as a reference standard in enzyme inhibition assays, and as a tool to study the synergistic effects of dual carbohydrate enzyme inhibition on glycemic control [1]. Its confirmed in vivo efficacy in STZ-induced diabetic mice further supports its use in preclinical proof-of-concept studies [1].

AMPK Activator for NAFLD and Metabolic Syndrome

For non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome research, 3'-geranylchalconaringenin offers a well-characterized AMPK activator with quantitative lipid-lowering efficacy that exceeds lovastatin in both hepatic (HepG2: 66.31% vs 41.17% lipid reduction at optimal concentrations) and adipocyte (3T3-L1: 83.91% vs 67.14%) models [1]. Its demonstrated ability to activate the AMPK pathway, suppress SREBP-1c-mediated lipogenesis, and reduce serum TC, TG, and LDL-C in vivo provides a multi-faceted mechanism of action suitable for investigating the AMPK-lipid metabolism axis [1]. Its natural product origin and defined synthetic route (22.2% overall yield via regio-selective iodination and Suzuki coupling) also support scalable procurement for in vivo studies [1].

Nutraceutical Ingredient for Glycemic Control

As a hop-derived natural product with demonstrated in vivo antihyperglycemic and antihyperlipidemic effects, 3'-geranylchalconaringenin is a candidate functional food ingredient for blood glucose management. Its natural occurrence in hops and beer, combined with its dual enzyme inhibition mechanism and in vivo efficacy, supports its development as a standardized botanical extract component or purified ingredient [1] [2]. Procurement for functional food research requires authenticated reference material for quantitative analytical method development, stability studies, and bioavailability assessment, areas where the compound's defined physicochemical properties (MW 408.49, LogP 6.6, TPSA 98.0 Ų) provide a solid starting point [2]. A patent application (CN111388457A) has been filed covering its use in fatty liver treatment products, indicating commercial interest in this application area [3].

Prenylflavonoid Reference Standard for Brewing Science

In brewing science and hop chemistry research, 3'-geranylchalconaringenin is one of three key prenylchalcones whose fate during the brewing process has been quantitatively tracked from hops to finished beer using LC/MS-MS [1]. Its behavior during brewing, including conversion to its isomeric flavanone geranylnaringenin during wort boiling and losses due to adsorption to malt proteins (18-26%) and yeast cells (11-32%), has been documented alongside xanthohumol and desmethylxanthohumol [1]. This established analytical framework makes 3'-geranylchalconaringenin an essential reference standard for laboratories conducting prenylflavonoid quantification in hop products, brewing intermediates, and finished beverages, as well as for studies investigating the impact of hop variety and brewing parameters on bioactive flavonoid content [1].

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